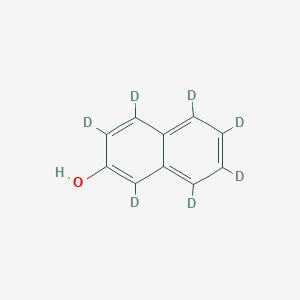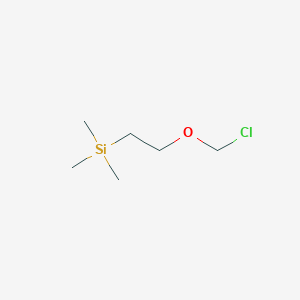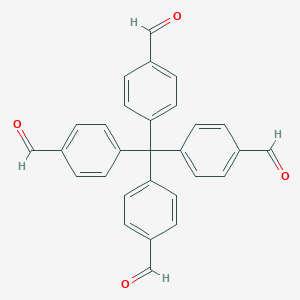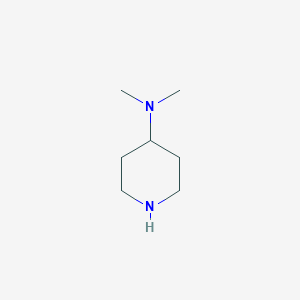
9-乙基菲
描述
9-Ethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of phenanthrene, where an ethyl group is substituted at the ninth position of the phenanthrene ring system
科学研究应用
9-Ethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and in studying the effects of alkyl substitution on the chemical properties of phenanthrene derivatives.
Biology: Research has explored its potential biological activity, including its interactions with biological macromolecules.
Medicine: Studies have investigated its potential as a pharmacophore in drug design, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, plastics, and other materials where polycyclic aromatic hydrocarbons are required.
作用机制
Target of Action
It is known that polycyclic aromatic hydrocarbons (pahs), such as 9-ethylphenanthrene, can interact with various enzymes and proteins in the body .
Mode of Action
9-Ethylphenanthrene, like other PAHs, is believed to undergo bioactivation, a process that transforms the compound into a more reactive species . This bioactivation is mediated by enzymes such as the cytochrome P450 (CYP450) system . The bioactivated form of 9-Ethylphenanthrene can then interact with its targets, leading to various biological effects .
Biochemical Pathways
It is known that alkyl-substituted pahs like 9-ethylphenanthrene can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can lead to the formation of different metabolites and potentially affect various biochemical pathways .
Pharmacokinetics
It has been suggested that increasing the length of the alkyl chain can reduce the overall metabolism of alkyl-substituted pahs .
Result of Action
Some alkyl-substituted pahs have been shown to exhibit mutagenicity . For example, 1- and 9-methyl-phenanthrene, which have an additional bay region-like structural motif, showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .
Action Environment
The action of 9-Ethylphenanthrene can be influenced by various environmental factors. For instance, the presence of 9-Ethylphenanthrene in certain petroleum-derived products and in the environment can lead to its eventual uptake in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . This can raise safety concerns over possible exposure to alkylated PAHs .
生化分析
Biochemical Properties
It is known that alkyl substitution, such as the ethyl group in 9-Ethylphenanthrene, can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism can affect the interactions of 9-Ethylphenanthrene with various enzymes, proteins, and other biomolecules.
Cellular Effects
One study suggests that 9-Ethylphenanthrene and other alkylated PAHs may show mutagenicity toward certain bacterial strains, indicating potential cellular effects
Molecular Mechanism
The molecular mechanism of 9-Ethylphenanthrene involves its metabolism by cytochrome P450 enzymes . The ethyl group in 9-Ethylphenanthrene can shift the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift can affect the binding interactions of 9-Ethylphenanthrene with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the length of the alkyl chain can affect the overall metabolism of alkylated PAHs . For example, increasing the length of the alkyl chain can reduce overall metabolism, with metabolic conversion for certain compounds being negligible .
Metabolic Pathways
It is known that 9-Ethylphenanthrene is metabolized by cytochrome P450 enzymes . The shift in oxidative metabolism caused by the ethyl group in 9-Ethylphenanthrene can affect its interactions with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane or carbon disulfide.
Industrial Production Methods: On an industrial scale, the production of 9-Ethylphenanthrene can be achieved through similar alkylation processes, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 9-Ethylphenanthrene can undergo oxidation reactions, typically at the ethyl side chain or the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 9-Ethylphenanthrene can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of 9-ethyl-9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 9-Ethylphenanthrenequinone.
Reduction: 9-Ethyl-9,10-dihydrophenanthrene.
Substitution: 9-Ethyl-2-nitrophenanthrene (for nitration).
相似化合物的比较
9-Methylphenanthrene: Similar in structure but with a methyl group instead of an ethyl group.
1-Ethylphenanthrene: Ethyl group substituted at the first position instead of the ninth.
Phenanthrene: The parent compound without any alkyl substitution.
Uniqueness of 9-Ethylphenanthrene: 9-Ethylphenanthrene is unique due to the specific position of the ethyl group, which influences its chemical reactivity and physical properties. The ethyl group at the ninth position creates a distinct steric and electronic environment compared to other alkyl-substituted phenanthrenes, affecting its interactions and reactions.
属性
IUPAC Name |
9-ethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANHXINCHPSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190202 | |
| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-75-7 | |
| Record name | 9-Ethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene, 9-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-ETHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Ethylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-Ethylphenanthrene in environmental science?
A1: 9-Ethylphenanthrene, alongside other alkylated phenanthrenes, is a significant component of crude oil. The Deepwater Horizon oil spill released substantial amounts of these compounds into the environment. [] Understanding the behavior and effects of 9-Ethylphenanthrene is crucial for assessing the environmental and health risks associated with such oil spills.
Q2: How does 9-Ethylphenanthrene interact with living organisms?
A2: Research on human hepatoma (HepG2) cells reveals that 9-Ethylphenanthrene undergoes metabolic activation through various pathways, including side-chain hydroxylation and the diol-epoxide pathway. [] This activation leads to the formation of metabolites like tetraols and O-monosulfonated-catechols. [] These metabolites could potentially serve as biomarkers for human exposure to 9-Ethylphenanthrene. [] Studies on sheepshead minnows (Cyprinodon variegatus) show that 9-Ethylphenanthrene is bioconcentrated and biotransformed in these fish. [] The rate of uptake and elimination is influenced by the degree of alkylation. []
Q3: How does the structure of 9-Ethylphenanthrene relate to its properties?
A3: The presence of the ethyl group in 9-Ethylphenanthrene influences its binding affinity to humic acid, impacting its environmental fate and bioavailability. [, ] Research indicates that the binding affinity of 9-Ethylphenanthrene to humic acid is higher than that of phenanthrene but similar to retene. [, ] This difference is attributed to the alkyl group's influence on hydrophobicity and its ability to fit within the hydrophobic cavities of humic acid. [, ] Additionally, the ethyl group affects the fluorescence properties compared to unsubstituted phenanthrene. []
Q4: Are there analytical methods for detecting 9-Ethylphenanthrene?
A4: Yes, synchronous fluorimetry, using hydroxyl-propyl beta-cyclodextrin as a sensitizer, can simultaneously determine 9-Ethylphenanthrene, pyrene, and 1-hydroxypyrene in aqueous solutions. [] Additionally, laser-induced nanosecond time-resolved fluorescence (LITRF) is a novel approach for investigating the interactions between 9-Ethylphenanthrene and humic acid. [, ]
Q5: What historical research exists on 9-Ethylphenanthrene?
A5: Early research in the 1930s explored the estrogenic activity of various synthetic phenanthrene compounds, including 9-Ethylphenanthrene. [] While 9-Ethylphenanthrene showed some estrogenic activity at high doses, it was significantly less potent than natural estrogens like theelol. [] This research highlights the diverse biological activities that can be associated with polycyclic aromatic hydrocarbons and their derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)




